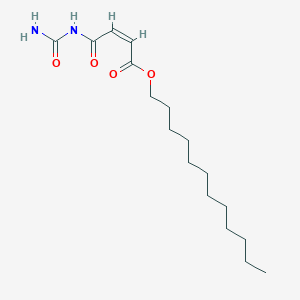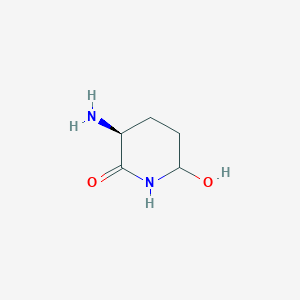
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) is a compound with significant importance in various scientific fields It is a derivative of piperidinone, characterized by the presence of amino and hydroxy groups at specific positions on the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) can be achieved through various synthetic routes. One common method involves the solid-phase total synthesis, which has been used to prepare similar compounds like the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A . This method typically involves the use of protected amino acids and coupling reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidinone compounds.
Scientific Research Applications
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other critical processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-piperidinone: A related compound with similar structural features and chemical properties.
2-Amino-delta-Valerolactam:
Uniqueness
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3S)-3-amino-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-4(8)7-5(3)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4?/m0/s1 |
InChI Key |
MNZZKKFBIKYMGP-WUCPZUCCSA-N |
Isomeric SMILES |
C1CC(NC(=O)[C@H]1N)O |
Canonical SMILES |
C1CC(NC(=O)C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
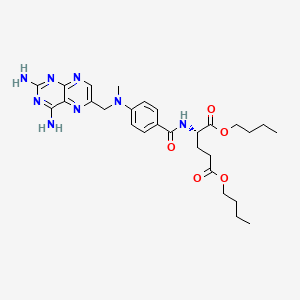
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
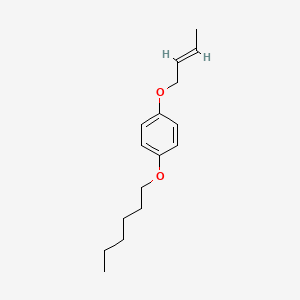
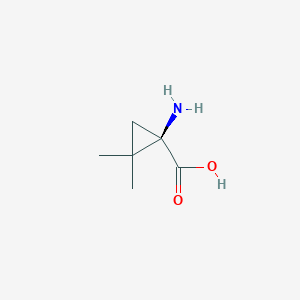
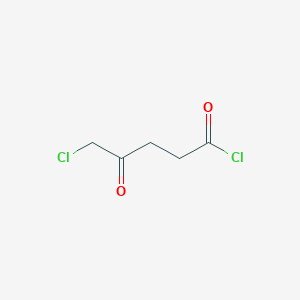
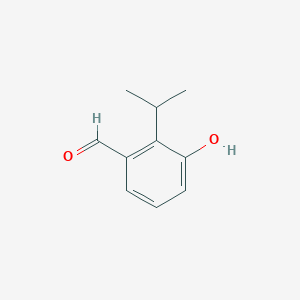
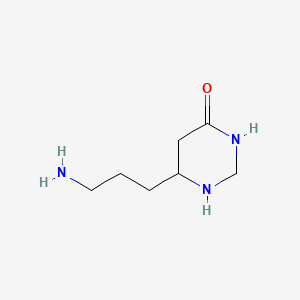

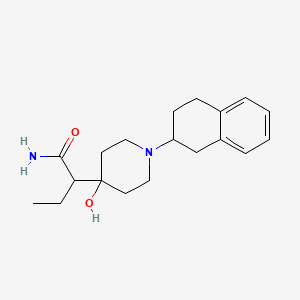
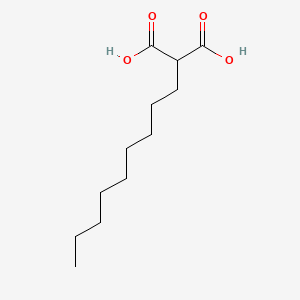
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

